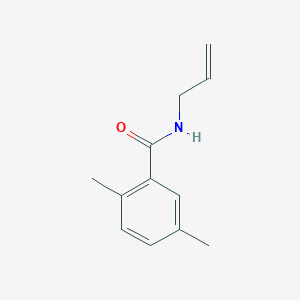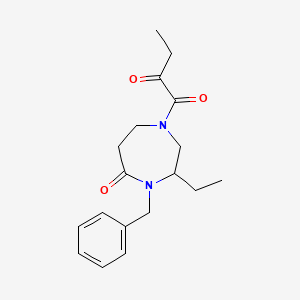![molecular formula C18H28ClNO4 B5342845 Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5342845.png)
Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a methoxyphenoxypropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent attachment of the methoxyphenoxypropyl side chain. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of a base such as sodium hydride to deprotonate the starting material, followed by the addition of the appropriate alkylating agent to introduce the methoxyphenoxypropyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions carried out in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate: Similar structure but with a cyclopentyloxy group instead of a methoxyphenoxy group.
Ethyl 4-piperidinecarboxylate hydrochloride: Lacks the methoxyphenoxypropyl side chain.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Contains a pyrazinyl group instead of a methoxyphenoxypropyl group.
Uniqueness
The presence of the methoxyphenoxypropyl side chain, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity .
Propiedades
IUPAC Name |
ethyl 1-[3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-3-22-18(20)15-8-11-19(12-9-15)10-5-13-23-17-7-4-6-16(14-17)21-2;/h4,6-7,14-15H,3,5,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFGLFIAZXJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B5342773.png)
![N-{1-[1-(cyclopropylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5342787.png)


![7-[(4-fluoro-2-methylphenyl)sulfonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5342815.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5342820.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5342834.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5342836.png)
![3-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B5342841.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-5-(phenoxymethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5342844.png)
![7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5342855.png)



